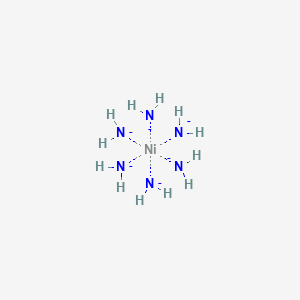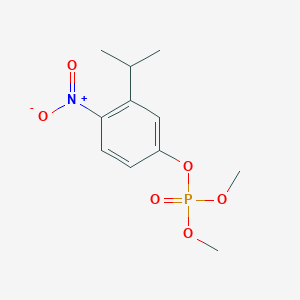
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester, also known as DIPNP, is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DIPNP is often used in studies related to Alzheimer's disease and other neurological disorders. In
Mechanism Of Action
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester works by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester are primarily related to its inhibition of acetylcholinesterase. This can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects such as nausea, vomiting, diarrhea, and muscle weakness.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for the precise modulation of acetylcholine levels in the brain. However, the toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and subjects.
Future Directions
There are several future directions for the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in scientific research. One area of interest is the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to explore the potential toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester and other acetylcholinesterase inhibitors. Finally, the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in studies related to insecticides and pesticides could lead to the development of new, more effective insecticides that target acetylcholinesterase in insects.
Synthesis Methods
The synthesis of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester involves the reaction between 3-isopropyl-4-nitrophenol and dimethyl phosphorochloridate. This reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has a wide range of scientific research applications. One of the most common uses of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester is in the study of Alzheimer's disease. It has been found that the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has also been used in studies related to other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Additionally, Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has been used in studies related to insecticides and pesticides, as these compounds often target acetylcholinesterase in insects.
properties
CAS RN |
13074-11-8 |
|---|---|
Product Name |
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester |
Molecular Formula |
C11H16NO6P |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-8(2)10-7-9(5-6-11(10)12(13)14)18-19(15,16-3)17-4/h5-8H,1-4H3 |
InChI Key |
FFXJBGZEAHBHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Other CAS RN |
13074-11-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



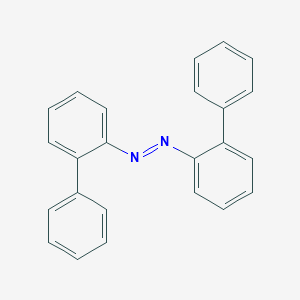
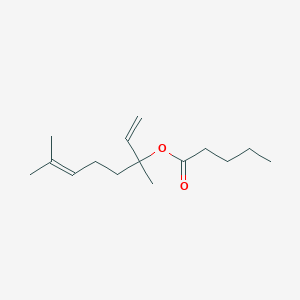
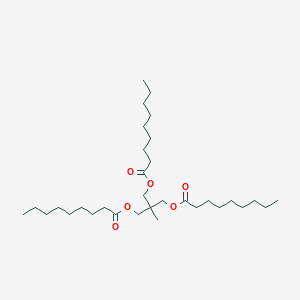
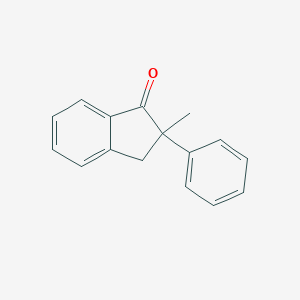


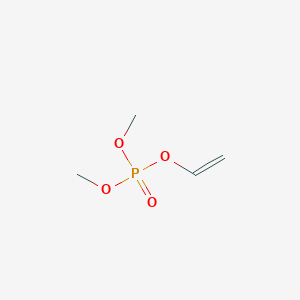
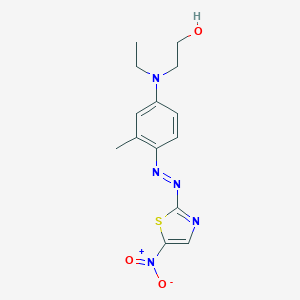



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
